

# An In-depth Technical Guide to the Chemical Structure and Synthesis of Risperidone

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# For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and synthesis of risperidone, an atypical antipsychotic medication. The information is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

# **Chemical Structure of Risperidone**

Risperidone is a complex heterocyclic compound belonging to the benzisoxazole class of antipsychotic drugs.[1] Its chemical structure is characterized by three main moieties: a fluorinated benzisoxazole group, a piperidine ring, and a pyridopyrimidine system.

The International Union of Pure and Applied Chemistry (IUPAC) name for risperidone is 3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one.[2][3][4]

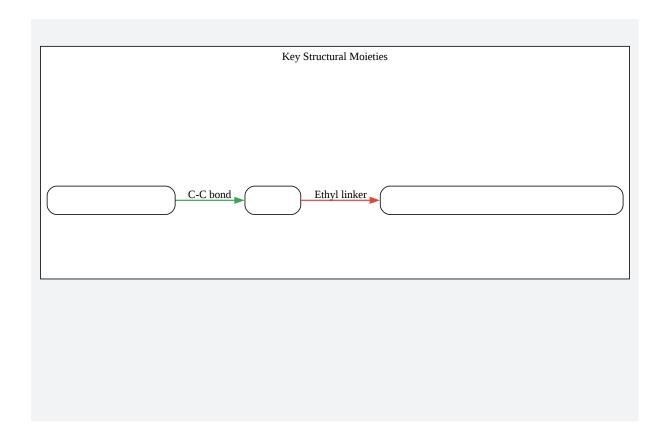
Table 1: Chemical and Physical Properties of Risperidone



Property	Value	Reference
CAS Number	106266-06-2	[2]
Molecular Formula	C23H27FN4O2	
Molecular Weight	410.49 g/mol	_
Melting Point	170 °C	_
Appearance	White to slightly beige crystalline powder	
Solubility	Practically insoluble in water, freely soluble in methylene chloride, soluble in methanol and 0.1 N HCl.	_

Below is a DOT script to generate a diagram of the chemical structure of risperidone.





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A diagram illustrating the key chemical moieties of the risperidone molecule.

# **Synthesis of Risperidone**

The most widely employed synthetic route for risperidone involves the N-alkylation of a benzisoxazole-piperidine intermediate with a pyridopyrimidine derivative. This convergent synthesis strategy allows for the independent preparation of the two key heterocyclic systems, which are then coupled in the final step.

# **Overview of the Main Synthetic Pathway**

The synthesis can be conceptually divided into three main stages:

• Synthesis of the Benzisoxazole-Piperidine Intermediate: Preparation of 6-fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole.



- Synthesis of the Pyridopyrimidine Intermediate: Preparation of 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one.
- Final Condensation: N-alkylation of the benzisoxazole-piperidine with the chloroethyl-pyridopyrimidine to yield risperidone.

Below is a DOT script that visualizes the overall synthetic workflow.



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A workflow diagram illustrating the key stages in the synthesis of risperidone.

### **Experimental Protocols**

This intermediate is synthesized from 2,4-difluorobenzoyl chloride and N-acetyl-4-piperidinecarbonyl chloride.

#### Protocol:

- Friedel-Crafts Acylation: 1,3-Difluorobenzene is acylated with 1-acetyl-4-piperidine-carbonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride in a suitable solvent like dichloromethane. This reaction forms 1-(4-(2,4-difluorobenzoyl)piperidin-1-yl)ethan-1-one.
- Deprotection: The acetyl protecting group on the piperidine nitrogen is removed by acid hydrolysis, typically by refluxing with 6N hydrochloric acid, to yield (2,4-difluorophenyl) (piperidin-4-yl)methanone.

## Foundational & Exploratory



- Oxime Formation: The ketone is converted to an oxime by reacting with hydroxylamine hydrochloride in a suitable solvent like ethanol, often in the presence of a base such as N,Ndiethylethanamine.
- Cyclization: The oxime undergoes intramolecular cyclization to form the benzisoxazole ring. This is typically achieved by refluxing with a strong base, such as 50% aqueous potassium hydroxide. The resulting product is 6-fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole.

This intermediate is prepared from 2-aminopyridine and 3-acetyl-y-butyrolactone.

#### Protocol:

- Cyclocondensation: 2-Aminopyridine is reacted with 3-acetyldihydrofuran-2(3H)-one (2-acetylbutyrolactone) in the presence of a dehydrating agent like p-toluenesulfonic acid to form 3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.
- Reduction: The pyridopyrimidine ring is hydrogenated to the tetrahydro derivative. This is typically carried out using a palladium on carbon (Pd/C) catalyst under hydrogen pressure.
- Chlorination: The hydroxyl group of the side chain is replaced with a chlorine atom. This can be achieved using a chlorinating agent such as thionyl chloride (SOCl<sub>2</sub>). The product is 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one hydrochloride.

#### Protocol:

- N-Alkylation: 6-Fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole hydrochloride is reacted with 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one.
- Reaction Conditions: The reaction is carried out in a polar aprotic solvent such as
  dimethylformamide (DMF) or acetonitrile. A base, typically sodium carbonate (Na₂CO₃), is
  used to neutralize the hydrochloride salt and facilitate the nucleophilic substitution. A catalytic
  amount of potassium iodide (KI) is often added to enhance the reaction rate. The reaction
  mixture is heated, for instance, to 110-120 °C for several hours.
- Work-up and Purification: After the reaction is complete, the mixture is cooled, and the crude product is precipitated by adding water. The solid is collected by filtration and washed.



Purification is typically achieved by recrystallization from a suitable solvent system, such as a mixture of DMF and isopropanol, to yield pure risperidone.

# **Quantitative Data on Synthesis**

The following table summarizes typical reaction conditions and yields for the final condensation step to produce risperidone.

Table 2: Comparison of Reaction Conditions for the Final Synthesis of Risperidone

Solvent	Base	Catalyst	Temper ature (°C)	Time (h)	Yield (%)	Purity (%)	Referen ce
DMF	Na <sub>2</sub> CO <sub>3</sub>	KI	Reflux	-	46	-	_
Water	Na <sub>2</sub> CO <sub>3</sub>	-	110-120	0.67	93.2	99.5 (HPLC)	
Acetonitri le	Na₂CO₃	KI	79-83	17	74 (crude)	99.8 (HPLC after recrystalli zation)	
Isopropa nol	Na <sub>2</sub> CO <sub>3</sub>	KI	79-83	17	60 (overall)	99.8 (HPLC)	

# **Alternative Synthetic Approaches**

While the N-alkylation route is the most common, other synthetic strategies have been explored to improve efficiency and yield. One notable alternative involves a Stille coupling reaction. This approach creates a vinyl-substituted pyridopyrimidine intermediate, which can then be further elaborated to introduce the piperidine-benzisoxazole moiety. While this method can offer high yields, it involves the use of organotin reagents, which have toxicity concerns.

# **Spectroscopic Characterization**



The structural elucidation and purity assessment of risperidone and its intermediates rely on various spectroscopic techniques.

Table 3: Key Spectroscopic Data for Risperidone

Technique	Key Signals/Features	Reference
<sup>1</sup> H NMR	Signals corresponding to the aromatic protons of the benzisoxazole ring, the aliphatic protons of the piperidine and tetrahydropyridopyrimidine rings, and the methyl group.	_
<sup>13</sup> C NMR	Resonances for the carbonyl carbon, aromatic carbons, and the various aliphatic carbons in the heterocyclic systems.	
IR (KBr)	Characteristic absorption bands for the C=O stretching (around 1650 cm <sup>-1</sup> ), C-F stretching, and C-N stretching vibrations.	-
Mass Spectrometry (ESI)	A prominent molecular ion peak (M+H)+ at m/z 411.	-

## Conclusion

This technical guide has detailed the chemical structure and the primary synthetic route for risperidone, a key atypical antipsychotic. The synthesis is a well-established multi-step process involving the preparation of two key heterocyclic intermediates followed by their condensation. The provided protocols and quantitative data offer a valuable resource for researchers and professionals in the field of pharmaceutical sciences. Further research into alternative, more efficient, and greener synthetic methodologies continues to be an area of active investigation.



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